molecular formula C21H16N2OS B5776231 1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone

1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone

Cat. No.: B5776231
M. Wt: 344.4 g/mol
InChI Key: RCWZWVWNPCKBMR-UHFFFAOYSA-N
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Description

1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone is a complex organic compound featuring a thiazole ring, a naphthalene moiety, and an ethanone group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity .

Properties

IUPAC Name

1-[3-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14(24)16-7-4-8-19(12-16)22-21-23-20(13-25-21)18-10-9-15-5-2-3-6-17(15)11-18/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWZWVWNPCKBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction between a thioamide and an α-haloketone . The naphthalene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nucleophile-substituted derivatives

Mechanism of Action

The mechanism of action of 1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function . Additionally, the compound may interact with cellular pathways, leading to changes in gene expression or protein activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole ring and the naphthalene moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

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